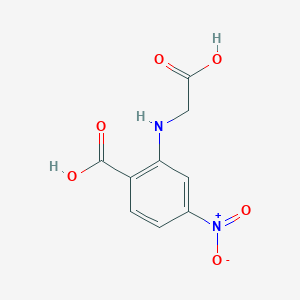

2-(Carboxymethylamino)-4-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Carboxymethylamino)-4-nitrobenzoic acid” is a derivative of glycine . It has a molecular weight of 209.203 .

Synthesis Analysis

The synthesis of similar compounds involves reactions starting from nitro compounds . An improved synthesis method has been reported, which starts from 2-chlorobenzoic acids .Applications De Recherche Scientifique

Synthesis of Carboxylic Esters

2-(Carboxymethylamino)-4-nitrobenzoic acid, through its derivatives, has been explored for the synthesis of carboxylic esters. A new condensation reaction for creating carboxylic esters from nearly equimolar amounts of carboxylic acids and alcohols using 2-methyl-6-nitrobenzoic anhydride has shown excellent yields and high chemoselectivities. This process, facilitated by triethylamine and a catalytic amount of 4-(dimethylamino)pyridine, highlights the utility of nitrobenzoic acid derivatives in ester synthesis (Shiina et al., 2002).

Synthesis of Carboxylic Esters and Lactones

Additionally, the effective use of benzoic anhydride and its derivatives for synthesizing carboxylic esters and lactones has been demonstrated. Using 2-methyl-6-nitrobenzoic anhydride with triethylamine and a basic catalyst, such as 4-(dimethylamino)pyridine, various carboxylic esters can be obtained at room temperature with excellent yields. This methodology also applies to the synthesis of lactones from omega-hydroxycarboxylic acids, showing the versatility of nitrobenzoic acid derivatives in chemical synthesis (Shiina et al., 2004).

Solid-State Versatility in Molecular Salts/Cocrystals

The solid-state versatility of molecular salts/cocrystals of 2-chloro-4-nitrobenzoic acid, a derivative of this compound, emphasizes the role of halogen bonds alongside hydrogen bonds in crystal engineering. This study showcases the structural and functional diversity attainable through careful manipulation of nitrobenzoic acid derivatives, contributing to the development of antiviral agents and enhancing the immune response in immune deficiency diseases (Oruganti et al., 2017).

Anticonvulsant Activities of Metal Complexes

Research into Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, a compound related to this compound, has yielded insights into their anticonvulsant activities. The unique bonding features and physical properties of these complexes suggest potential for chemical and physical insights into their mechanisms of action (D'angelo et al., 2008).

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various enzymes and proteins, which could potentially be the targets of this compound .

Mode of Action

It is known that carboxylic acid groups can participate in a variety of reactions, including nucleophilic substitutions . The nitro group may also play a role in the compound’s interactions with its targets .

Biochemical Pathways

Similar compounds have been shown to participate in various biochemical processes, such as the suzuki–miyaura cross-coupling reaction .

Pharmacokinetics

The compound’s carboxylic acid and nitro groups may influence its solubility and stability, which could impact its bioavailability .

Result of Action

Similar compounds have been shown to have various effects, such as participating in carbon–carbon bond forming reactions .

Action Environment

The action, efficacy, and stability of 2-(Carboxymethylamino)-4-nitrobenzoic acid can be influenced by various environmental factors. For example, the pH of the environment could impact the compound’s ionization state, which could in turn affect its interactions with its targets . Additionally, the presence of other compounds could potentially influence the compound’s stability and reactivity .

Propriétés

IUPAC Name |

2-(carboxymethylamino)-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c12-8(13)4-10-7-3-5(11(16)17)1-2-6(7)9(14)15/h1-3,10H,4H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPDQLNSPHZPLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Nitrophenyl)methyl]-6-(2,4,5-trimethylphenyl)pyridazin-3-one](/img/structure/B2620634.png)

![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2620635.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2620639.png)

![N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2620640.png)

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2620652.png)